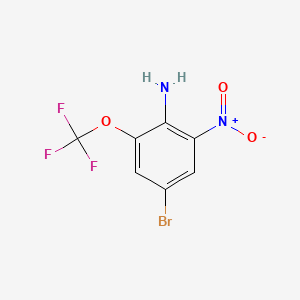

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

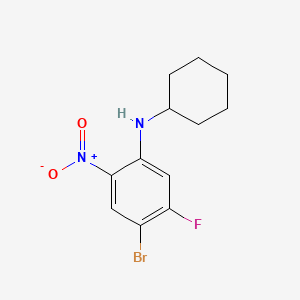

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a solid powder at room temperature .

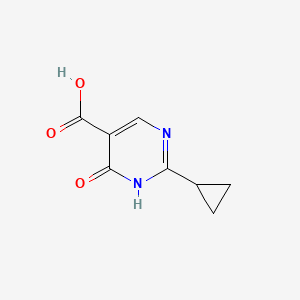

Molecular Structure Analysis

The InChI code for 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is 1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a solid powder at room temperature . It has a molecular weight of 301.02 . The compound’s boiling point is between 125-130 degrees Celsius .科学的研究の応用

Agrochemical and Pharmaceutical Intermediates

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals. Ding Zhi-yuan (2011) highlighted an improved synthesis process for a related compound, demonstrating its importance in producing high-purity agrochemical intermediates with significant yields (Ding Zhi-yuan, 2011). Similarly, the synthesis pathways involving this compound are instrumental in creating efficient agrochemical formulations, like Penoxsulam, showcasing its utility in developing novel agrochemical solutions (Feifei Wu et al., 2013).

Molecular and Spectroscopic Analysis

The compound's structure and properties have been extensively analyzed through spectroscopic methods. Studies such as the FTIR and FTRaman spectroscopic investigation by Ramalingam et al. (2010) and Saravanan et al. (2014) provide insights into the vibrational frequencies, molecular geometry, and electronic properties of similar brominated anilines. These analyses are crucial for understanding the compound's behavior and potential applications in materials science (Ramalingam et al., 2010; Saravanan et al., 2014).

Nonlinear Optical (NLO) Materials

Research on derivatives of aniline, including studies on nitroaniline compounds, suggests potential applications in nonlinear optical materials due to their significant β values and electronic properties. The understanding of these materials' molecular structure and absorption bands contributes to advancements in NLO applications, which are essential for optical switching, modulation, and telecommunication technologies (J. Hernández-Paredes et al., 2015).

Electrochromic Materials

The synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine units indicate the potential of bromo-nitro-aniline derivatives in developing NIR region electrochromic devices. These materials showcase excellent optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for applications in smart windows, displays, and low-energy-consuming electronic devices (Shuai Li et al., 2017).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used as arthropodicides , suggesting that it may target specific receptors or enzymes in these organisms.

Pharmacokinetics

Its physicochemical properties such as a high molecular weight and the presence of a nitro group might influence its absorption and distribution. The trifluoromethoxy group could potentially affect its metabolic stability.

Result of Action

Based on its potential use as an arthropodicide , it may cause neurotoxic effects in these organisms.

特性

IUPAC Name |

4-bromo-2-nitro-6-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXIIWNBIVXFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679882 |

Source

|

| Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

CAS RN |

1257535-31-1 |

Source

|

| Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)

![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)

![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)